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Introduction
Drometrizole, chemically known as 2-(2H-benzotriazol-2-yl)-p-cresol, is a highly effective

ultraviolet (UV) light absorber belonging to the hydroxyphenyl benzotriazole class of

compounds. Its remarkable photostability and ability to dissipate harmful UV radiation as

thermal energy make it a crucial component in a wide array of applications, including

sunscreens, plastics, and various coatings, to prevent photodegradation.[1] This technical

guide provides an in-depth exploration of the synthesis pathways of drometrizole and the

intricate mechanism behind its exceptional photoprotective properties.

Synthesis Pathway
The industrial synthesis of drometrizole, also commercially known as Tinuvin P, typically

involves a multi-step process. A common and efficient method is the reductive cyclization of an

azo compound precursor.[2]

A prevalent synthesis route commences with the coupling of p-cresol and a diazotized 2-

nitroaniline derivative to form 4-Methyl-2-(2'-nitrophenyl)azophenol. This intermediate is then

subjected to reductive cyclization to yield drometrizole.
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A simplified workflow of the drometrizole synthesis pathway.

Experimental Protocols
Synthesis of Drometrizole from 4-Methyl-2-(2'-
nitrophenyl)azophenol
This protocol outlines the reductive cyclization step to produce drometrizole.
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Materials:

4-Methyl-2-(2'-nitrophenyl)azophenol

Ethanol

Water

Sodium Hydroxide (NaOH)

Hydrogen Gas (H₂)

Catalyst (e.g., Palladium on carbon)

Hydrochloric Acid (HCl)

Procedure:

Dissolve 4-Methyl-2-(2'-nitrophenyl)azophenol in a 1:1 (v/v) mixture of ethanol and water

containing sodium hydroxide in a 1:2 molar ratio to the starting material. The final

concentration of the starting material should be 20% by mass.

Transfer the solution to an autoclave.

Add a catalyst, typically 5% by mass of the starting azo compound.

Pressurize the autoclave with hydrogen gas to 2.5 MPa.

Heat the reaction mixture to 80°C to initiate the reductive cyclization.

Monitor the reaction progress using high-performance liquid chromatography (HPLC).

Upon completion, cool the reactor to room temperature and vent the hydrogen gas.

Recover the catalyst by filtration.

Neutralize the reaction mixture by dropwise addition of hydrochloric acid.

Filter the resulting precipitate and wash it with hot water.
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Dry the purified solid to obtain drometrizole.

A reported yield for this specific reductive cyclization step is as high as 99.4%.[2]

Quantitative Data Summary
The following table summarizes key quantitative data related to the synthesis and physical

properties of drometrizole.

Parameter Value Conditions/Notes

Synthesis

Yield 99.4%

For the reductive cyclization of

4-Methyl-2-(2'-

nitrophenyl)azophenol.[2]

Physical Properties

Molecular Formula C₁₃H₁₁N₃O

Molecular Weight 225.25 g/mol

Melting Point 128-132 °C

Log P (octanol/water) 4.31 Indicates low water solubility.

UV Absorption

Absorption Maxima (λmax)
~303 nm (UVB) and ~344 nm

(UVA)
In chloroform.

Molar Extinction Coefficient (ε) 16,150 L mol⁻¹ cm⁻¹ At 341 nm in chloroform.

Usage

Typical Use Levels 0.10% - 0.50% In final product formulations.[1]

Mechanism of UV Absorption: Excited-State
Intramolecular Proton Transfer (ESIPT)
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The remarkable photostability of drometrizole is attributed to its ability to undergo an ultrafast

and efficient energy dissipation process known as Excited-State Intramolecular Proton Transfer

(ESIPT). This process occurs in a cyclical manner upon absorption of UV radiation.

The mechanism can be broken down into the following key stages:

UV Absorption (Excitation): The drometrizole molecule, in its ground state (enol form),

absorbs a UV photon, which promotes it to an electronically excited state.

Excited-State Intramolecular Proton Transfer (ESIPT): In the excited state, a rapid transfer of

the phenolic proton to a nitrogen atom on the benzotriazole ring occurs. This tautomerization

leads to the formation of a transient keto-like species. This proton transfer is an extremely

fast process.

Non-Radiative Decay: The excited keto tautomer rapidly returns to its ground state through

non-radiative pathways, dissipating the absorbed energy as heat.

Reverse Proton Transfer: In the ground state, the proton is transferred back to the phenolic

oxygen, regenerating the original enol form of the molecule, ready to absorb another UV

photon.

This entire cycle is exceptionally fast, with theoretical studies predicting the initial proton

transfer to occur on the order of 20 femtoseconds. The complete proton transfer cycle,

including the return to the ground state, happens within the picosecond timescale. This rapid

and efficient dissipation of energy prevents the molecule from undergoing photodegradation,

thus ensuring its long-term efficacy as a UV absorber. Due to the dominance of this non-

radiative decay pathway, the fluorescence quantum yield of drometrizole is very low.

Signaling Pathway of Drometrizole's Photoprotective
Mechanism
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The cyclical mechanism of Excited-State Intramolecular Proton Transfer (ESIPT) in
drometrizole.

Experimental Workflow for Studying ESIPT
The study of the ultrafast dynamics of ESIPT in molecules like drometrizole requires

sophisticated spectroscopic techniques capable of resolving events on femtosecond to

picosecond timescales. A common experimental approach is transient absorption spectroscopy.

Experimental Workflow: Transient Absorption
Spectroscopy

Femtosecond Laser System Beam Splitter

Pump Beam (UV Excitation)
Pump Path

Probe Beam (White Light Continuum)

Probe Path Drometrizole Solution Spectrometer/Detector Data Analysis (ΔA vs. Time and Wavelength)
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A schematic of a typical transient absorption spectroscopy setup for studying ESIPT.

Methodology:

Sample Preparation: A dilute solution of drometrizole in a non-polar solvent is prepared to

minimize intermolecular interactions.

Excitation (Pump): An ultrashort laser pulse (the "pump" beam) with a wavelength in the UV

absorption range of drometrizole is used to excite the sample.

Probing: A second, broadband "probe" pulse (often a white-light continuum) is passed

through the sample at a variable time delay after the pump pulse.

Detection: The change in absorbance of the probe beam is measured as a function of both

wavelength and the time delay between the pump and probe pulses.

Data Analysis: The resulting data provides a "map" of the transient species formed and their

evolution over time, allowing for the determination of the rates of the different steps in the

ESIPT cycle.

Conclusion
Drometrizole's efficacy as a UV absorber is a direct result of its well-defined synthesis that

leads to a highly pure and stable molecule, and its sophisticated photoprotective mechanism.

The process of Excited-State Intramolecular Proton Transfer allows for the rapid and harmless

dissipation of damaging UV radiation, making drometrizole an indispensable ingredient in the

formulation of photostable materials. The detailed understanding of its synthesis and

mechanism of action is crucial for the continued development of advanced UV-protective

technologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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